1-Ethyl-2-nitro-1H-imidazole 1-Ethyl-2-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 10045-33-7
VCID: VC7932007
InChI: InChI=1S/C5H7N3O2/c1-2-7-4-3-6-5(7)8(9)10/h3-4H,2H2,1H3
SMILES: CCN1C=CN=C1[N+](=O)[O-]
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

1-Ethyl-2-nitro-1H-imidazole

CAS No.: 10045-33-7

Cat. No.: VC7932007

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-nitro-1H-imidazole - 10045-33-7

Specification

CAS No. 10045-33-7
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 1-ethyl-2-nitroimidazole
Standard InChI InChI=1S/C5H7N3O2/c1-2-7-4-3-6-5(7)8(9)10/h3-4H,2H2,1H3
Standard InChI Key MABXKNBNVAVNDP-UHFFFAOYSA-N
SMILES CCN1C=CN=C1[N+](=O)[O-]
Canonical SMILES CCN1C=CN=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

1-Ethyl-2-nitro-1H-imidazole (C₅H₇N₃O₂) consists of an imidazole ring substituted with an ethyl group at the 1-position and a nitro group (-NO₂) at the 2-position. The IUPAC name follows positional numbering where the nitro group precedes the ethyl substituent. While no direct crystallographic data exists for this compound, the closely related 1-ethyl-2-nitro-imidazole oxide (C₅H₇N₃O₃) exhibits a planar imidazole ring with bond angles and lengths consistent with aromaticity (N1–C2 = 1.315 Å, C2–N3 = 1.375 Å) . The nitro group in such structures typically adopts a coplanar orientation with the ring, enhancing resonance stabilization .

Table 1: Comparative Molecular Data for Nitroimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
1-Ethyl-2-nitro-1H-imidazoleC₅H₇N₃O₂153.131-Ethyl, 2-Nitro
1-Ethyl-2-methyl-4-nitro-1H-imidazoleC₆H₉N₃O₂155.151-Ethyl, 2-Methyl, 4-Nitro
1-Ethyl-2-nitro-imidazole oxideC₅H₇N₃O₃181.131-Ethyl, 2-Nitro, 3-Oxide

Synthesis and Reactivity

Synthetic Pathways

The synthesis of nitroimidazoles generally involves nitration of pre-functionalized imidazole precursors. For 1-ethyl-2-nitro-1H-imidazole, a plausible route includes:

  • Imidazole Ring Formation: Condensation of glyoxal, formaldehyde, and ammonia derivatives under acidic conditions .

  • Nitration: Introduction of the nitro group using nitric acid (HNO₃) at elevated temperatures (e.g., 420 K) .

  • Alkylation: Ethylation via nucleophilic substitution with ethyl halides or sulfates .

In a representative procedure for 1-ethyl-2-nitro-imidazole oxide, hydroxylamine hydrochloride, glyoxal, and formaldehyde react in an ice bath, followed by nitration with HNO₃ . Adapting this method by omitting oxidation steps could yield the non-oxide target compound.

Reactivity and Stability

Nitroimidazoles are prone to reduction at the nitro group, forming amine derivatives. The electron-withdrawing nitro group deactivates the ring toward electrophilic substitution but enhances susceptibility to nucleophilic attack at the 4- and 5-positions. Thermal stability is moderate, with decomposition observed above 473 K in analogous compounds .

Physicochemical Properties

Spectroscopic Data

While experimental spectra for 1-ethyl-2-nitro-1H-imidazole are unavailable, predictions based on analogs suggest:

  • IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR:

    • ¹H NMR: δ 1.42 ppm (triplet, -CH₂CH₃), δ 4.23 ppm (quartet, N-CH₂-), δ 7.35 ppm (singlet, H-4/H-5) .

    • ¹³C NMR: δ 15.2 (CH₃), δ 41.5 (N-CH₂), δ 120–140 (aromatic carbons) .

Thermodynamic Parameters

  • Melting Point: Estimated 378–383 K (based on 1-ethyl-2-methyl-4-nitro-1H-imidazole) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and low in water (<1 g/L) .

Applications in Science and Industry

Pharmaceutical Intermediate

Nitroimidazoles are precursors to antimicrobial and antiparasitic agents. For example, 1-ethyl-2-nitro-imidazole oxide derivatives show potential in treating anaerobic infections . The non-oxide form may serve as a metabolite or synthetic intermediate in prodrug development.

Materials Science

Imidazole derivatives act as ligands in coordination polymers and catalysts in polyurethane synthesis . The nitro group’s electron-deficient nature could enhance catalytic activity in cross-coupling reactions.

Table 2: Industrial Applications of Related Imidazole Derivatives

CompoundApplicationKey Property Utilized
1-Ethyl-2-methylimidazolePolyurethane catalystBasicity, thermal stability
1-Ethyl-4-nitroimidazoleAntifungal agent intermediateElectrophilic reactivity
1-Ethyl-2-nitro-imidazole oxideAntibacterial researchRedox activity, bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator